Calophyllolide
Overview
Description
Calophyllolide is a major compound found in the Calophyllum inophyllum, a coastal plant rich in natural substances . Its ingredients have been used for the development of an anti-human immunodeficiency virus (HIV) drug .
Synthesis Analysis
The ethanol extract of the Calophyllum inophyllum fruit was chromatographically separated using silica gel and Sephadex LH-20 columns to obtain the major compound, calophyllolide . The fruits were harvested from September to December in 2011 . A quantitative analysis of the calophyllolide content was conducted using HPLC to explore the differences between the different parts of the fruit during the growing season .Molecular Structure Analysis
Calophyllolide has a molecular formula of C26H24O5 . Its average mass is 416.466 Da and its monoisotopic mass is 416.162384 Da . The structure of calophyllolide was verified using spectroscopic methods, 1 H-NMR and MS, and by comparison with data published in the literature .Chemical Reactions Analysis
Calophyllolide has been reported to have anti-inflammatory, anti-coagulant, anti-microbial, and even anti-cancer activities . It also shows potent anti-inflammatory activity in carrageenin-induced edema in albino rats .Physical And Chemical Properties Analysis
Calophyllolide exists only in the nuts of Calophyllum inophyllum fruits, and dried nuts contain approximately 2 mg·g −1 of calophyllolide . The calophyllolide levels in the nuts decreased during maturity .Scientific Research Applications
Anti-Inflammatory and Wound Healing Properties
- Anti-inflammatory Agent : Calophyllolide acts as a nonsteroidal anti-inflammatory agent. It has shown effectiveness in reducing increased capillary permeability induced by various chemical mediators in the inflammatory process, suggesting potential for clinical applications in different inflammatory disorders (Saxena et al., 1982).
- Wound Healing : A study reported the anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn. It was found to promote wound closure in a mouse model without causing body weight loss, suggesting its potential as a therapeutic agent for cutaneous wound healing (Nguyen et al., 2017).
Antimicrobial Properties
- Antimicrobial Activity : Research has shown that calophyllolide exhibits significant antimicrobial activity against various pathogenic bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Kalyanaraman et al., 2014).
Osteogenic Activity
- Enhancing Bone Formation : In a study exploring the components of Calophyllum inophyllum, calophyllolide was identified to enhance alkaline phosphatase activity in murine osteoblastic cells, suggesting its potential in promoting bone formation (Liu et al., 2015).
Future Directions
Calophyllolide has shown potential in various biomedical applications, particularly in wound healing . It has been reported to inhibit collagen development and boost wound closure in animal models . Future research could focus on exploring its potential in other medical applications and understanding its underlying molecular mechanisms in more detail.
properties
IUPAC Name |
5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLOLOJQZPEND-GIDUJCDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317237 | |
Record name | Calophyllolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calophyllolide | |
CAS RN |
548-27-6 | |
Record name | Calophyllolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calophyllolid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calophyllolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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